molecular formula C18H29N3O5S B2826017 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide CAS No. 2034330-87-3

2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2826017
CAS RN: 2034330-87-3
M. Wt: 399.51
InChI Key: QRGNJYNTZDZJAZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H29N3O5S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Development

The synthesis of related compounds, such as N-substituted acetamides and piperidine derivatives, plays a crucial role in the development of new pharmaceuticals and materials. For instance, the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcases the development of compounds with potential enzymatic inhibitory activities (Khalid et al., 2014). Similarly, studies on the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide highlight the exploration of potential pesticides (Olszewska et al., 2011).

Biological Evaluation and Potential Therapeutic Applications

Research on derivatives of the specified chemical structure often explores their biological activities, offering insights into potential therapeutic applications. For example, antimicrobial nano-materials derived from N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown efficacy against pathogenic bacteria and fungi, indicating their use in combating microbial infections (Mokhtari & Pourabdollah, 2013). Additionally, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials, suggesting their application in addressing bacterial resistance (Iqbal et al., 2017).

Pharmaceutical Chemistry and Drug Design

The exploration of novel compounds often leads to the identification of drug candidates with specific biological targets. For instance, the discovery and characterization of novel κ-opioid receptor antagonists demonstrate the potential of derivatives in treating conditions related to stress, addiction, and depression, showcasing the compound's role in the development of new therapeutic agents (Grimwood et al., 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5S/c1-20(2)27(23,24)21-9-7-14(8-10-21)13-19-18(22)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNJYNTZDZJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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